25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H56O10 |

|---|---|

Molekulargewicht |

660.8 g/mol |

IUPAC-Name |

2-[(2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-22-yl]propan-2-yl acetate |

InChI |

InChI=1S/C37H56O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h10,18,20-22,24-30,39-42H,9,11-17H2,1-8H3/t18-,20+,21-,22+,24+,25-,26+,27-,28+,29-,30-,33-,34-,35-,36+,37?/m1/s1 |

InChI-Schlüssel |

OZEXWSOYHYUSFA-HRFDXCCNSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Kanonische SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside: Natural Source, Isolation, and Characterization

Abstract

This technical guide provides a comprehensive overview of the cycloartane triterpenoid glycoside, 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside. This document details its primary natural sources, outlines a robust methodology for its extraction and purification, and delves into the spectroscopic techniques required for its structural elucidation and characterization. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of bioactive compounds from the Actaea (formerly Cimicifuga) genus.

Introduction and Biological Significance

25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is a complex natural product belonging to the cycloartane class of triterpenoid glycosides. These compounds are characteristic secondary metabolites of plant species within the Actaea (syn. Cimicifuga) genus, a group of perennial herbs in the Ranunculaceae family.[1][2] For centuries, the rhizomes of these plants, commonly known as baneberry or bugbane, have been utilized in traditional medicine systems for their anti-inflammatory and analgesic properties.[2]

Modern phytochemical investigations have revealed that the therapeutic effects of Actaea species are largely attributable to their rich content of triterpenoid glycosides.[1] This class of compounds has demonstrated a wide array of biological activities, including cytotoxic effects against various cancer cell lines, anti-osteoporotic activity, and potential as anti-inflammatory agents.[2] The structural diversity of these glycosides, arising from variations in the aglycone skeleton and the nature and position of sugar moieties, presents a fertile ground for the discovery of novel therapeutic leads. The title compound, with its specific acetylation and glycosylation pattern, is an important member of this family, and its isolation is a key step in further pharmacological evaluation.

Natural Source and Botanical Context

The primary and confirmed natural source for the isolation of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is the rhizome of Actaea acerina (formerly Cimicifuga acerina ).[1][3] This species, along with other members of the genus such as Actaea racemosa (Black Cohosh), Actaea dahurica, and Actaea foetida, are known to produce a plethora of structurally related cycloartane glycosides.[1][2][4] These plants typically thrive in temperate regions of the Northern Hemisphere. For researchers, the correct botanical identification of the plant material is a critical first step to ensure a successful isolation campaign, as the chemical profile can vary between species and even geographical locations.

Isolation and Purification: A Step-by-Step Protocol

The isolation of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside from the rhizomes of Actaea acerina requires a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocol is a synthesized methodology based on established procedures for the separation of cycloartane triterpenoid glycosides from Actaea species.

Plant Material and Extraction

-

Preparation of Plant Material: Dried rhizomes of Actaea acerina are ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered rhizomes are exhaustively extracted with methanol (MeOH) or 70% ethanol (EtOH) at room temperature or under reflux. The use of a polar solvent is crucial for the efficient extraction of the glycosidic compounds. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to achieve a preliminary fractionation.

-

Hexane/Petroleum Ether Partition: To remove non-polar constituents such as fats and waxes, the aqueous suspension is first partitioned against a non-polar solvent like n-hexane or petroleum ether. The non-polar layer is discarded.

-

Ethyl Acetate (EtOAc) Partition: The aqueous layer is then partitioned against ethyl acetate. Triterpenoid glycosides of intermediate polarity, including the target compound, will preferentially move into the EtOAc fraction.

-

n-Butanol (n-BuOH) Partition: For more polar glycosides, a subsequent partition with n-butanol can be performed on the remaining aqueous layer.

The EtOAc fraction is typically enriched with the target compound and is taken forward for chromatographic purification.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate the pure compound from the complex mixture of the EtOAc fraction.

-

Silica Gel Column Chromatography (CC): The dried EtOAc fraction is subjected to silica gel CC. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or dichloromethane-methanol (CH₂Cl₂-MeOH), starting with a low polarity and gradually increasing the methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified on a reversed-phase ODS column. Elution is performed with a gradient of methanol-water (MeOH-H₂O). This step separates compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column. An isocratic or gradient elution with an acetonitrile-water (MeCN-H₂O) or methanol-water (MeOH-H₂O) mobile phase is used to yield the pure 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside.

The purity of the final compound should be assessed by analytical HPLC.

Caption: Workflow for the isolation of the target compound.

Structural Elucidation and Characterization

The definitive identification of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound.

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Expected Molecular Formula: C₃₇H₅₆O₁₀[3]

-

Expected Molecular Weight: 660.83 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₇H₅₆O₁₀ |

| Molecular Weight | 660.83 g/mol |

| Appearance | White amorphous powder |

| Class | Cycloartane Triterpenoid Glycoside |

(Note: Specific NMR chemical shift and MS fragmentation data are found in specialized chemical literature and databases.)

Conclusion

This technical guide has outlined the natural source and a detailed methodology for the isolation and characterization of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside. The successful isolation of this and other related cycloartane triterpenoid glycosides from Actaea species is fundamental for advancing our understanding of their pharmacological properties and for the potential development of new therapeutic agents. The protocols and analytical methods described herein provide a solid foundation for researchers to undertake such investigations.

References

- 1. [Cycloartane triterpenes and glycosides from Cimicifuga acerina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Cycloartane triterpenoid of Cimicifuga foetida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Actaeaepoxide 3-O-beta-D-xylopyranoside, a new cycloartane glycoside from the rhizomes of Actaea racemosa (Cimicifuga racemosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside: A Technical Guide

A comprehensive guide to the spectroscopic characterization of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside, a cycloartane triterpenoid glycoside isolated from Cimicifuga acerina.[1][2]

Introduction

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside is a complex natural product belonging to the cycloartane family of triterpenoid glycosides.[1][2] Its intricate molecular architecture, featuring a polycyclic aglycone and a sugar moiety, necessitates a multi-faceted analytical approach for unambiguous structure elucidation. This technical guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques employed in the characterization of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

The structural determination of this class of compounds relies heavily on the synergistic interpretation of data from various spectroscopic methods.[1][2] While mass spectrometry provides crucial information about the molecular weight and elemental composition, as well as characteristic fragmentation patterns, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of triterpenoid glycosides. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.[1][2]

Expected Molecular Ion and Elemental Composition

For 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside, with a molecular formula of C₃₇H₅₆O₁₀, the expected monoisotopic mass would be approximately 660.3870 g/mol . High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing highly accurate mass measurements.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₆O₁₀ | [3] |

| Molecular Weight | 660.83 g/mol | [3] |

| CAS Number | 228251-30-7 | [3] |

Fragmentation Pathway

The mass spectrum of a triterpenoid glycoside is characterized by a series of fragmentation events that provide valuable structural information. A primary fragmentation involves the cleavage of the glycosidic bond, resulting in the separation of the sugar moiety and the aglycone.

A proposed fragmentation pathway would likely show an initial loss of the xylose unit (C₅H₈O₄, 132 Da), followed by the loss of the acetyl group (C₂H₂O, 42 Da) and subsequent cleavages within the triterpenoid core. These fragmentation patterns are diagnostic for the type of sugar and the structure of the aglycone.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI or FAB source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

-

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Utilize software to predict the elemental composition and compare the observed fragmentation pattern with known pathways for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex organic molecules like 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals to identify include:

-

Anomeric Proton: A characteristic downfield signal for the anomeric proton of the xylose unit, typically appearing as a doublet.

-

Olefinic Protons: Signals corresponding to the protons on the 7,8-double bond.

-

Methyl Groups: Several singlet signals for the methyl groups on the triterpenoid skeleton and a singlet for the acetyl group.

-

Cyclopropane Protons: Characteristic upfield signals for the protons of the cyclopropane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical nature (methyl, methylene, methine, quaternary). Important signals include:

-

Carbonyl Carbon: A downfield signal for the carbonyl carbon of the acetyl group.

-

Olefinic Carbons: Signals for the sp²-hybridized carbons of the double bond.

-

Anomeric Carbon: A signal in the range of 95-105 ppm for the anomeric carbon of the xylose.

-

Aglycone Carbons: A complex set of signals corresponding to the carbons of the cycloartane skeleton.

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Data Analysis: Assign all proton and carbon signals by systematically interpreting the 1D and 2D NMR data. The HMBC spectrum is particularly important for establishing the linkage between the xylose unit and the aglycone, as well as the position of the acetyl group.

Visualization of Molecular Structure

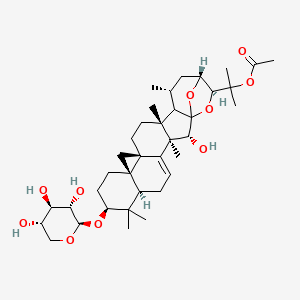

The following diagram illustrates the chemical structure of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside.

Caption: Chemical structure of the topic compound.

Conclusion

The structural elucidation of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside is a challenging task that requires the careful application and interpretation of advanced spectroscopic techniques. This guide provides a framework for the MS and NMR analysis of this and related cycloartane triterpenoid glycosides. The combination of high-resolution mass spectrometry for determining the elemental composition and fragmentation patterns, along with a suite of 1D and 2D NMR experiments to map the molecular framework, is essential for unambiguous structure determination. The protocols and data interpretation strategies outlined herein serve as a valuable resource for researchers working on the characterization of complex natural products.

References

An In-depth Technical Guide to the Biological Activity of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside (Cimifugin)

Executive Summary: This document provides a comprehensive technical overview of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside, a cycloartane triterpenoid commonly known as Cimifugin.[1] Isolated from plants of the Cimicifuga and Saposhnikovia genera, this compound has demonstrated a robust profile of biological activities, primarily centered around its anti-inflammatory, anti-nociceptive, and anti-cancer properties.[2][3] Mechanistically, Cimifugin exerts its effects through the modulation of key cellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[4][5] This guide will delve into the molecular mechanisms, present established experimental protocols for its study, summarize quantitative efficacy data, and discuss its therapeutic potential for researchers, scientists, and drug development professionals.

Section 1: Introduction to Cimifugin

Chemical Identity and Structure

25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is a complex natural product classified as a cycloartane triterpenoid glycoside.[1] The core structure is a polycyclic cimigenol skeleton featuring an acetyl group at position C-25 and a xylose sugar moiety attached at C-3.[6]

-

Systematic Name: 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside

-

Common Name: Cimifugin

-

CAS Number: 37921-38-3

-

Molecular Formula: C₃₇H₅₆O₉ (based on related structures)

-

Chemical Class: Triterpenoid Saponin

Natural Occurrence and Isolation

Cimifugin is a bioactive constituent of several traditional medicinal plants. It is prominently isolated from the rhizomes of Cimicifuga species (e.g., Cimicifuga acerina, Cimicifuga dahurica) and the roots of Saposhnikovia divaricata.[1][7] These plants have a long history of use in East Asian medicine for treating inflammatory conditions, pain, and fever.[3][8] Isolation is typically achieved through solvent extraction of the plant material followed by chromatographic purification techniques.

Section 2: Pharmacological Activities & Mechanisms of Action

Cimifugin's therapeutic potential stems from its ability to potently modulate cellular signaling pathways that are central to inflammation, nociception, and cell survival.

Anti-inflammatory and Immunomodulatory Effects

A primary and well-documented activity of Cimifugin is its profound anti-inflammatory effect. This is achieved through the dual inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[4][5]

Mechanism of Action: In inflammatory states, stimuli like lipopolysaccharide (LPS) activate Toll-like receptors, initiating a cascade that leads to the phosphorylation and degradation of IκBα.[4] This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1).[4]

Cimifugin intervenes by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][4][5] This action prevents NF-κB's nuclear translocation, thereby suppressing the expression of downstream inflammatory mediators.[9] Concurrently, Cimifugin also reduces the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK, which are also involved in the production of inflammatory cytokines.[4][5]

Studies in LPS-stimulated RAW264.7 macrophages have shown that Cimifugin significantly reduces the release of TNF-α, IL-1β, and IL-6.[4] This inhibition of cytokine production, combined with the suppression of macrophage migration and chemotaxis, underscores its potential for treating inflammatory diseases like rheumatoid arthritis and psoriasis.[4][5]

}

Cimifugin's inhibition of NF-κB and MAPK signaling pathways.

Anti-nociceptive Properties

Cimifugin has demonstrated significant pain-relieving effects in preclinical models.[3] The formalin test in rats, a model that assesses both acute neurogenic pain and tonic inflammatory pain, showed that intrathecal administration of Cimifugin reduced the flinch response in both phases.[3] This suggests a dual mechanism: a non-inflammatory analgesic effect at higher concentrations and an anti-inflammatory effect contributing to analgesia at lower concentrations.[3] Its ability to suppress neuroinflammation is a key component of its anti-nociceptive activity.[3][9]

Anti-cancer and Cytotoxic Activity

Emerging evidence highlights the potential of Cimifugin and related compounds as anti-cancer agents. Studies have shown that triterpenoids from Cimicifuga species possess anti-proliferative and cytotoxic effects against various cancer cell lines, including breast cancer and multiple myeloma.[6][8][10] Specifically, 25-acetylated cimigenol derivatives, like Cimifugin, were found to be potent inhibitors of cancer cell growth.[6] While the precise mechanisms are still under investigation, observed effects include the induction of apoptosis and cell cycle arrest, potentially through the modulation of proteins like c-Myc, cyclin D1, and members of the Bcl-2 family.[8]

Section 3: Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of Cimifugin.

In Vitro Anti-inflammatory Assay: LPS-induced RAW 264.7 Macrophages

This is the cornerstone assay for validating the anti-inflammatory properties of Cimifugin.

Objective: To determine the effect of Cimifugin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of Cimifugin (e.g., 10, 25, 50, 100 µg/mL) or vehicle control (DMSO) for 2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

-

Data Analysis: Normalize cytokine levels to the LPS-only treated group and perform statistical analysis (e.g., ANOVA).

}

Workflow for in vitro anti-inflammatory activity assessment.

Cytotoxicity Assay: MTT Assay

It is crucial to ensure that the observed anti-inflammatory or anti-cancer effects are not simply due to cell death.

Objective: To determine the cytotoxic concentration (IC50) of Cimifugin on a specific cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Cimifugin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Section 4: Quantitative Data Summary

The efficacy of Cimifugin varies depending on the cell type and the specific biological endpoint being measured. The following table summarizes key quantitative data from the literature.

| Biological Activity | Model System | Parameter | Result | Reference |

| Anti-inflammatory | LPS-induced RAW264.7 cells | IL-6 Release | >80% reduction at 100 mg/L | [4] |

| LPS-induced RAW264.7 cells | IL-1β Release | >80% reduction at 100 mg/L | [4] | |

| LPS-induced RAW264.7 cells | TNF-α Release | ~40% reduction at 100 mg/L | [4] | |

| Cytotoxicity | RAW264.7 cells | Cell Viability | No cytotoxicity up to 100 mg/L | [4] |

| Anti-nociceptive | Rat Formalin Test (Phase 1) | ED50 | 696.1 µg (intrathecal) | [3] |

| Rat Formalin Test (Phase 2) | ED50 | 1242.8 µg (intrathecal) | [3] | |

| Anti-proliferative | Human Myeloma Cells (OPM-2) | IC50 | 13.7 µM | [6] |

| Human Myeloma Cells (NCI-H929) | IC50 | 18.6 µM | [6] |

Section 5: Future Directions and Therapeutic Potential

The multifaceted biological activities of Cimifugin position it as a promising lead compound for drug development. Its potent anti-inflammatory effects via dual inhibition of NF-κB and MAPK pathways suggest therapeutic applications in autoimmune diseases such as rheumatoid arthritis, inflammatory skin conditions like psoriasis and atopic dermatitis, and neuroinflammatory conditions.[4][5][11] Furthermore, its anti-nociceptive and emerging anti-cancer properties warrant deeper investigation.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In Vivo Efficacy: Validating the in vitro findings in more complex animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with improved potency, selectivity, and drug-like properties.

-

Target Deconvolution: Precisely identifying the direct molecular targets of Cimifugin to fully elucidate its mechanism of action.

By addressing these areas, the full therapeutic potential of Cimifugin can be unlocked, paving the way for novel treatments for a range of debilitating diseases.

Section 6: References

-

Han, B., Dai, Y., Wu, H., Wang, Y., & Ma, S. (2019). Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide. Medical Science Monitor, 25, 409–417. --INVALID-LINK--

-

Duan, J., Hu, X., Li, T., Wu, G., Dou, P., & Ouyang, Z. (2021). Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis. Frontiers in Pharmacology, 12, 724256. --INVALID-LINK--

-

Kim, J. H., Kim, D. H., & Nam, T. S. (2020). Antinociceptive effects of intrathecal cimifugin treatment: a preliminary rat study based on formalin test. Korean Journal of Anesthesiology, 73(4), 337–343. --INVALID-LINK--

-

Wang, X., et al. (2017). Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. Journal of Cellular and Molecular Medicine, 21(11), 2926-2936. --INVALID-LINK--

-

Wang, X., et al. (2017). Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions. Journal of Cellular and Molecular Medicine. --INVALID-LINK--

-

Gu, A., et al. (2024). Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3. ACS Omega. --INVALID-LINK--

-

Wang, J., et al. (2020). Cimifugin ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway. Bioscience Reports, 40(6), BSR20200471. --INVALID-LINK--

-

Duan, J., et al. (2021). Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis. Frontiers in Pharmacology. --INVALID-LINK--

-

NIDDK Central Repository. (n.d.). Cimifugin. The NIDDK Central Repository. --INVALID-LINK--

-

Han, B., et al. (2019). Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide. Medical Science Monitor. --INVALID-LINK--

-

Noha, S. M., et al. (2021). Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma. Molecules, 26(11), 3321. --INVALID-LINK--

-

Wang, Y., et al. (2024). Deciphering the mechanism of cimifugin in mitigating LPS-induced neuroinflammation in BV-2 cells. CODON. --INVALID-LINK--

-

Gao, Y. N., et al. (2019). Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells. Molecules, 24(15), 2748. --INVALID-LINK--

-

Zhang, X., et al. (2024). Cimifugin Alleviates Chronic Constriction Injury of the Sciatic Nerve by Suppressing Inflammatory Response and Schwann Cell Apoptosis. Cell Biochemistry and Biophysics. --INVALID-LINK--

-

Gu, A., et al. (2024). Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3. ACS Omega. --INVALID-LINK--

-

Herbest Labs. (2023). What Do You Know About Cimifugin?. News. --INVALID-LINK--

-

Wang, J., et al. (2020). Cimifugin ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway. Bioscience Reports. --INVALID-LINK--

-

MedchemExpress. (n.d.). 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside. MedchemExpress.com. --INVALID-LINK--

-

Sharma, A., et al. (2025). Cimicifugic acid B, a hydroxycinnamic acid ester of Cimicifuga sp., exhibits strong antiproliferative and cytotoxic potential against cervical cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology. --INVALID-LINK--

-

ResearchGate. (n.d.). Content of (a) cimifugin β-D-glucopyranoside. ResearchGate. --INVALID-LINK--

-

BenchChem. (n.d.). Reducing off-target effects of Cimifugin in vitro. BenchChem. --INVALID-LINK--

-

Gu, A., et al. (2024). Cimifugin Relieves Histamine-Independent Itch in Atopic Dermatitis via Targeting the CQ Receptor MrgprA3. ACS Omega. --INVALID-LINK--

-

Liu, W., et al. (2021). Cimicifuga dahurica extract inhibits the proliferation, migration and invasion of breast cancer cells MDA-MB-231 and MCF-7 in vitro and in vivo. Journal of Ethnopharmacology, 277, 114057. --INVALID-LINK--

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]

- 3. Antinociceptive effects of intrathecal cimifugin treatment: a preliminary rat study based on formalin test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cimifugin Inhibits Inflammatory Responses of RAW264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cimifugin ameliorates imiquimod-induced psoriasis by inhibiting oxidative stress and inflammation via NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma [mdpi.com]

- 7. What Do You Know About Cimifuginï¼ - info - News [bjherbest.com]

- 8. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cimifugin Alleviates Chronic Constriction Injury of the Sciatic Nerve by Suppressing Inflammatory Response and Schwann Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cimicifuga dahurica extract inhibits the proliferation, migration and invasion of breast cancer cells MDA-MB-231 and MCF-7 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cimifugin suppresses allergic inflammation by reducing epithelial derived initiative key factors via regulating tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside is a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga (syn. Actaea) genus. While direct, comprehensive studies on this specific molecule are emerging, a wealth of data from structurally analogous cimigenol derivatives and extracts of Cimicifuga racemosa allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. This guide synthesizes the available evidence to propose that the primary mechanisms of action for this compound are potent anti-cancer and anti-inflammatory activities. These effects are likely mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways such as NF-κB. This document provides a detailed exploration of these pathways, suggests experimental protocols for their validation, and discusses the structural features of the molecule that are critical for its bioactivity.

Introduction and Chemical Profile

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside is a member of the diverse family of triterpenoid glycosides found in the rhizomes of Cimicifuga acerina and other related species[1][2]. These compounds are characterized by a complex cycloartane scaffold, a tetracyclic triterpene with a cyclopropane ring. The glycosidic linkage of a xylose sugar at the C-3 position generally enhances the solubility and may influence the bioavailability of the molecule[3].

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C37H56O10 | [1] |

| Molecular Weight | 660.83 g/mol | [1] |

| Compound Class | Cycloartane Triterpenoid Glycoside | [1] |

| Natural Source | Cimicifuga acerina | [1][2] |

Core Postulated Mechanisms of Action

Based on evidence from closely related analogs and enriched extracts, the primary therapeutic potential of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside appears to be in oncology and inflammatory diseases. The two core mechanisms are:

-

Anti-Cancer Activity: Induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

-

Anti-Inflammatory Activity: Inhibition of pro-inflammatory signaling cascades, particularly the NF-κB pathway.

A study on a series of triterpene glycosides from Cimicifuga species identified 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside as the most potent inhibitor of human breast cancer cell growth, with an IC50 of 5 µM[1]. This highlights the significant potential of this specific molecule in cancer therapy.

In-Depth Analysis of Anti-Cancer Mechanisms

The anti-proliferative effects of cimigenol glycosides are multifaceted, involving the initiation of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Evidence suggests that cimigenol derivatives, including the topic compound, trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

A structurally similar compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, has been shown to induce apoptosis in HepG2 liver cancer cells[4][5]. This process involves the activation of caspases, a family of proteases that execute the apoptotic program[4][5].

Key Molecular Events in Apoptosis Induction:

-

Caspase Activation: Cimigenol glycosides likely lead to the cleavage and activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3)[4]. Caspase-3 activation is a central event in the apoptotic cascade[6].

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for mitochondrial integrity. Cimigenol derivatives have been shown to upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c[4][5].

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, which is a hallmark of apoptosis[4][5].

Caption: Proposed intrinsic pathway of apoptosis induction.

Cell Cycle Arrest

In addition to apoptosis, cimigenol glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M transition[4][5].

Key Molecular Events in Cell Cycle Arrest:

-

Downregulation of Cyclin B and Cdc2: The progression through the G2/M checkpoint is controlled by the cyclin B/Cdc2 (CDK1) complex. Studies on 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside demonstrate a decrease in the expression of both cyclin B and Cdc2, leading to cell cycle arrest at the G2/M phase[4][5].

Caption: Proposed mechanism of G2/M cell cycle arrest.

In-Depth Analysis of Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Triterpenoids are widely recognized for their anti-inflammatory properties, often through the inhibition of the NF-κB pathway[7][8].

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNFα, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes.

A closely related compound, 25-acetylcimigenol xylopyranoside (ACCX), has been shown to potently block osteoclastogenesis induced by RANKL or TNFα by abrogating the NF-κB and ERK pathways[9]. This strongly suggests that 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside shares this anti-inflammatory mechanism.

Key Molecular Events in NF-κB Inhibition:

-

Inhibition of IKK activity: Triterpenoids can inhibit the IKK complex, preventing the phosphorylation of IκB[10][11].

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκB, the translocation of NF-κB to the nucleus is blocked.

-

Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB activity leads to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other inflammatory mediators[8].

Caption: Proposed mechanism of NF-κB pathway inhibition.

Structure-Activity Relationship

The cytotoxic activity of cimigenol glycosides is influenced by their chemical structure. The acetylation at the C-25 position appears to be a critical determinant of bioactivity. A study directly comparing 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside with its non-acetylated parent compound, 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside, found that the acetylated form was significantly more potent in inhibiting breast cancer cell growth[1]. This suggests that the acetyl group enhances the molecule's interaction with its cellular targets or improves its cellular uptake.

Experimental Protocols for Mechanistic Validation

The following are detailed, step-by-step methodologies for key experiments to validate the proposed mechanisms of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-453, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, cyclin B, Cdc2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in PBS containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for mechanistic validation.

Conclusion

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside is a promising natural product with significant potential as an anti-cancer and anti-inflammatory agent. The available evidence from structurally related cimigenol glycosides strongly suggests that its mechanism of action involves the induction of apoptosis via caspase activation and Bcl-2 family modulation, cell cycle arrest at the G2/M phase through the downregulation of the cyclin B/Cdc2 complex, and the potent inhibition of the pro-inflammatory NF-κB signaling pathway. The presence of an acetyl group at the C-25 position appears to be crucial for its enhanced cytotoxic activity. Further direct investigation into this specific molecule is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for novel drug discovery programs.

References

- 1. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fukinolic Acid Derivatives and Triterpene Glycosides from Black Cohosh Inhibit CYP Isozymes, but are Not Cytotoxic to Hep-G2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Cytotoxicity and mechanism of 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of caspase-3 in stilbene derivatives induced apoptosis of human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of cimicifuga triterpenoids

An In-Depth Technical Guide: The Discovery and History of Cimicifuga Triterpenoids: A Journey from Traditional Medicine to Modern Phytochemistry

Abstract

The rhizomes of Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, have a rich history of use in traditional medicine, particularly for managing female health conditions. Initial investigations into its bioactivity were fraught with misleading hypotheses, primarily centered on purported estrogenic compounds. However, the arc of scientific inquiry over the past several decades has definitively shifted, identifying a complex class of cycloartane triterpenoid glycosides as the plant's hallmark chemical constituents. This guide provides a technical overview of the historical progression of this discovery, from early phytochemical explorations to the deployment of advanced analytical techniques that were essential for isolating and characterizing these intricate molecules. We will detail the evolution of experimental methodologies, explore the expanding chemical diversity of these compounds, and discuss the ongoing research into their multifaceted mechanisms of action.

Early Investigations: From Ethnobotany to Erroneous Leads

The medicinal use of black cohosh is rooted in Native American traditions, where it was employed for a variety of ailments, including rheumatism and complications related to childbirth. This ethnobotanical history spurred scientific interest in the 19th and 20th centuries. Early phytochemical studies of C. racemosa identified a mixture of substances, including resins, fatty acids, and aromatic acids like ferulic and caffeic acid derivatives.

For a significant period, the prevailing hypothesis was that the therapeutic effects of black cohosh, particularly on menopausal symptoms, were due to estrogen-like compounds. This led to a focus on identifying phytoestrogens, and some early reports suggested the presence of the isoflavone formononetin. However, subsequent and more rigorous analyses failed to consistently detect this compound, and the estrogenic activity of black cohosh extracts could not be reliably demonstrated, prompting a necessary paradigm shift in the research focus.

The Pivotal Discovery of Triterpenoid Glycosides

The turning point in understanding Cimicifuga's phytochemistry was the isolation and characterization of a unique class of tetracyclic triterpenoid glycosides. These molecules, built upon a distinctive 9,19-cycloartane skeleton, are now considered the primary active constituents of the plant. To date, more than 40 different triterpenoids have been isolated from C. racemosa alone.

These compounds consist of a complex, highly oxygenated 30-carbon aglycone (the triterpenoid) linked to one or more sugar moieties, typically xylose or arabinose. Among the first and most studied of these are actein, 27-deoxyactein, and cimicifugoside, which are often used as marker compounds for the standardization of commercial extracts. The discovery of this chemical class redirected the entire field of study, moving it away from the unsubstantiated estrogenicity hypothesis and toward understanding the pharmacology of these complex saponins.

Table 1: Key Milestones in Cimicifuga Triterpenoid Research

| Era | Milestone | Key Findings & Significance |

| Pre-1950s | Traditional Use & Early Analysis | Documented use by Native Americans and early settlers. Initial phytochemical work identifies resins, fatty acids, and aromatic compounds. |

| 1950s-1980s | The "Estrogenic" Hypothesis | The search for phytoestrogens dominates research; formononetin is incorrectly implicated. The first commercial medicinal product becomes available in Germany in 1956. |

| 1990s-2000 | Isolation of Triterpenoid Glycosides | The focus shifts to non-estrogenic compounds. Actein, 27-deoxyactein, and other cycloartane glycosides are identified as major constituents. |

| 2000-Present | Advanced Analytics & Mechanistic Studies | Development of LC-MS, ELSD, and CAD methods for accurate quantification and quality control. Discovery of dozens of new triterpenoids, including cimiracemosides. Research shifts to CNS-based mechanisms (serotonin, opioid, GABA receptors) and metabolic pathways (AMPK). |

The Analytical Challenge: Evolving Methodologies for Isolation and Elucidation

The structural complexity and physicochemical properties of cimicifuga triterpenoids presented significant analytical hurdles. Their isolation and characterization required the development and refinement of sophisticated experimental workflows.

Core Challenge: The Lack of a Chromophore

A primary difficulty in the analysis of triterpenoid glycosides is their lack of a strong ultraviolet (UV) chromophore. This property renders conventional HPLC with UV detection inefficient, as it necessitates monitoring at low wavelengths (e.g., <230 nm) where many solvents and impurities absorb, leading to poor sensitivity and baseline instability, especially during gradient elution. This limitation drove the adoption of more universal detection technologies.

Experimental Protocol: Extraction and Fractionation

The starting point for isolating triterpenoids is a carefully designed extraction procedure. The causality behind this protocol is to leverage solvent polarity to selectively extract the glycosides from the raw plant material while minimizing co-extraction of highly lipophilic or polar impurities.

Step-by-Step Methodology:

-

Material Preparation: Dried rhizomes of C. racemosa are ground into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.

-

Solvent Selection: An aqueous alcohol solution, typically 70-80% methanol or ethanol, is chosen. The water component is crucial for swelling the plant matrix and solubilizing the polar sugar moieties of the glycosides, while the alcohol effectively dissolves the lipophilic triterpenoid aglycone.

-

Extraction: The powdered rhizome is suspended in the chosen solvent (e.g., 1:10 w/v ratio). The mixture is then subjected to sonication for 15-30 minutes. Sonication uses high-frequency sound waves to create cavitation bubbles, which implode on the surface of the plant material, disrupting cell walls and enhancing solvent penetration and extraction efficiency compared to simple maceration.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Liquid-Liquid Partitioning (Fractionation): The concentrated aqueous extract is then partitioned against a series of immiscible organic solvents of increasing polarity (e.g., hexane, then ethyl acetate, then n-butanol). The triterpenoid glycosides, being moderately polar, will preferentially partition into the ethyl acetate or n-butanol fractions, separating them from non-polar compounds (in the hexane fraction) and highly polar compounds (remaining in the aqueous fraction).

Diagram: Triterpenoid Isolation & Elucidation Workflow

Caption: Workflow for the isolation and structural determination of cimicifuga triterpenoids.

Evolution of Chromatographic Detection

The need for a robust analytical method for quality control and research led to the adoption of HPLC detectors that do not rely on UV absorbance.

-

Evaporative Light Scattering Detection (ELSD): This became an accepted technique for quantifying triterpenoid glycosides. ELSD works by nebulizing the HPLC eluent into a fine mist, evaporating the mobile phase, and then passing the remaining non-volatile analyte particles through a light beam. The amount of scattered light is proportional to the mass of the analyte. While effective, ELSD often suffers from poor sensitivity and produces highly non-linear calibration curves, complicating accurate quantification.

-

Charged Aerosol Detection (CAD): CAD represents an advancement over ELSD. In this technique, the nebulized and dried analyte particles are charged by a corona discharge. The charged particles are then transferred to an electrometer, which measures the total charge. CAD provides a more linear response and an order of magnitude improvement in detection levels compared to ELSD, making it a superior choice for the accurate analysis of these compounds.

Table 2: Comparison of HPLC Detection Methods for Triterpenoid Glycosides

| Detector | Principle of Operation | Advantages for Triterpenoids | Disadvantages |

| UV-Vis | Measures absorbance of light | Simple, common | Poor sensitivity due to lack of chromophore; baseline drift with gradients. |

| ELSD | Measures light scattered by analyte particles after solvent evaporation | Universal (not dependent on optical properties); gradient compatible. | Non-linear response; lower sensitivity; requires volatile mobile phases. |

| CAD | Measures charge of aerosolized analyte particles | Universal; more linear response and higher sensitivity than ELSD. | Requires volatile mobile phases; response can be affected by mobile phase composition. |

Definitive Structural Elucidation

While chromatography can separate compounds, determining their exact molecular structure requires a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS is invaluable for identification. Soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) provide crucial molecular weight information and characteristic fragmentation patterns that offer clues about the aglycone structure and the attached sugar units.

-

Nuclear Magnetic Resonance (NMR): NMR is the gold standard for complete structural elucidation. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments allow scientists to piece together the entire carbon-hydrogen framework of the molecule, determine the nature and attachment points of the sugar moieties, and define the stereochemistry of the complex ring system.

Expanding Chemical Diversity and Its Implications

As analytical methods improved, the known diversity of cimicifuga triterpenoids expanded significantly. Researchers have isolated numerous novel compounds, including cimiracemosides A-H, from C. racemosa. Studies on related species, such as Cimicifuga foetida, have revealed triterpene bisglycosides with unusual acyclic side chains, differing from the typical structures found in black cohosh.

This growing library of structures has critical implications for quality control. Certain triterpenoids have been identified as unique chemical markers for specific species. For example, cimicifugoside M is found in C. racemosa but not in the related Asian species C. foetida, which instead contains the chromone cimifugin. This allows for LC-MS-based methods to be used to authenticate raw materials and commercial products, ensuring they are not adulterated with incorrect species.

Diagram: Core Triterpenoid Aglycone Structure

Caption: Generalized 9,19-cycloartane skeleton of cimicifuga triterpenoid aglycones.

Unraveling Biological Activity: Beyond Structure

With a solid understanding of the chemical structures, research has intensified on elucidating their biological mechanisms. It is now widely accepted that the effects of cimicifuga triterpenoids are not mediated by estrogen receptor binding. Instead, evidence points to a multi-target mechanism involving the central nervous system and other cellular pathways.

-

Neuromodulatory Effects: Studies suggest that constituents of black cohosh extracts can interact with various neurotransmitter systems. This includes potential activity at serotonin, GABA, and μ-opioid receptors, which may explain its effects on mood, sleep, and thermoregulation (hot flashes).

-

Metabolic Regulation: Recent research using machine learning models has predicted that cimicifuga triterpene saponins and their aglycones are potent activators of AMP-dependent protein kinase (AMPK). AMPK is a master regulator of cellular energy metabolism, and its activation is linked to benefits in metabolic syndrome.

-

Anti-proliferative Activity: Various triterpenoid glycosides from Cimicifuga species have demonstrated growth-inhibitory activity against human cancer cell lines, particularly breast cancer. The potency of this effect appears to be related to the specific substitutions on the triterpenoid skeleton.

Diagram: Proposed Multi-Target Mechanisms of Action

Caption: Proposed multi-target mechanisms for the biological effects of cimicifuga triterpenoids.

Conclusion and Future Directions

The scientific journey into the chemistry of Cimicifuga has been one of correction, refinement, and remarkable discovery. What began as a traditional herbal remedy has yielded a fascinating and diverse class of cycloartane triterpenoid glycosides. The history of their discovery underscores the critical importance of advancing analytical technology to overcome the inherent challenges of natural product chemistry. While the structures of many of these compounds are now known, research into their precise pharmacological mechanisms is ongoing and continues to reveal novel biological activities. Future work will likely focus on delineating the structure-activity relationships, understanding their absorption and metabolism in vivo, and harnessing their multi-target potential for the development of new, highly specific therapeutic agents.

chemical structure and properties of "25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside"

An In-depth Technical Guide to 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside: Structure, Properties, and Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside, a cycloartane-type triterpenoid glycoside. Triterpenoid glycosides are a diverse class of natural products that have garnered significant interest in the scientific community, particularly within drug discovery and development, due to their wide range of biological activities. This document synthesizes the current understanding of this specific compound, covering its chemical structure, physicochemical and spectroscopic properties, natural sources, and known biological activities. Furthermore, it outlines detailed experimental protocols for the isolation and characterization of this molecule, providing researchers, scientists, and drug development professionals with a foundational resource to support further investigation.

Introduction and Background

Triterpenoids and their glycosides are specialized metabolites found throughout the plant kingdom, often serving as defense mechanisms. They are characterized by a C30 isoprenoid skeleton, and their structural diversity is a key determinant of their biological function. The compound 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside belongs to the cycloartane family of triterpenoids, which are distinguished by a cyclopropane ring. These compounds have been isolated from various species of the genus Cimicifuga (black cohosh), a plant with a long history of use in traditional medicine for treating a variety of conditions, including menopausal symptoms and inflammation.

The specific structural features of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside, such as the acetyl group at the C-25 position, the double bond at C-7 and C-8, and the xylose sugar moiety at C-3, are critical for its chemical reactivity and biological activity. Understanding these structure-activity relationships is paramount for the development of new therapeutic agents. This guide aims to provide a detailed examination of this compound to facilitate further research and development efforts.

Chemical Structure and Physicochemical Properties

The molecular structure of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is complex, consisting of a tetracyclic triterpenoid aglycone, cimigenol, which is modified with an acetyl group and a double bond, and a xylose sugar attached via a glycosidic bond.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C37H56O9 | |

| Molecular Weight | 644.8 g/mol | |

| Appearance | White powder | |

| Melting Point | 249-251 °C | |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Spectroscopic Profile for Structural Elucidation

The definitive identification and characterization of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside rely on a combination of spectroscopic techniques. The data presented below are compiled from published literature and represent the key spectral features of the molecule.

Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Interpretation | Source |

| ¹H NMR (500 MHz, C5D5N) | δ 5.68 (1H, m, H-7), 4.93 (1H, d, J = 7.5 Hz, H-1'), 2.04 (3H, s, OAc) | Presence of olefinic proton, anomeric proton of xylose, and acetyl group protons | |

| ¹³C NMR (125 MHz, C5D5N) | δ 170.2 (C=O), 136.0 (C-8), 122.9 (C-7), 107.1 (C-1'), 88.9 (C-3) | Carbonyl of acetyl group, olefinic carbons, anomeric carbon of xylose, and carbon bearing the glycosidic linkage | |

| Mass Spectrometry (HR-ESI-MS) | m/z 667.3817 [M+Na]⁺ | Confirms the molecular formula C37H56O9Na | |

| Infrared (IR) (KBr) | νmax 3440, 1730, 1640, 1250 cm⁻¹ | OH stretching, C=O stretching of acetyl group, C=C stretching, C-O stretching |

Natural Occurrence and Isolation Protocol

25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside has been isolated from the rhizomes of Cimicifuga foetida. The isolation of this compound is a multi-step process that involves extraction followed by chromatographic separation.

Workflow for Isolation and Purification

An In-depth Technical Guide to the Biosynthesis of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside

A Senior Application Scientist's Perspective on Pathway Elucidation and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside, a notable cycloartane triterpenoid glycoside isolated from medicinal plants of the Actaea genus (formerly Cimicifuga).[1] While the complete enzymatic cascade has yet to be fully elucidated in the native plant species, this document synthesizes current knowledge of triterpenoid biosynthesis to propose a scientifically grounded pathway. We will delve into the core enzymatic families—oxidosqualene cyclases, cytochrome P450s, UDP-glycosyltransferases, and acetyltransferases—that are integral to the formation of this complex natural product. Furthermore, this guide outlines detailed, field-proven experimental protocols for the identification, characterization, and validation of the proposed biosynthetic steps. This document is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of cimigenol-type triterpenoid metabolism and to provide a roadmap for the potential biotechnological production of this and related pharmacologically active compounds.

Introduction: The Significance of Cimigenol-Type Triterpenoids

Triterpenoids are a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities.[2] Among these, the cycloartane triterpenoids from the genus Actaea, such as black cohosh (Actaea racemosa), have garnered considerable interest for their potential therapeutic applications.[3][4] 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is a representative of this class, featuring a complex scaffold adorned with specific functional groups that are critical for its biological activity. Understanding the biosynthetic origin of this molecule is not only of fundamental scientific interest but also opens avenues for its sustainable production through metabolic engineering and synthetic biology approaches.[5]

This guide will first present a putative, multi-stage biosynthetic pathway, from the primary isoprenoid precursors to the final intricate structure. Subsequently, we will detail the experimental methodologies required to validate each enzymatic step, providing a robust framework for future research in this area.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside can be logically dissected into four major stages:

-

Formation of the Cycloartane Skeleton: The initial cyclization of 2,3-oxidosqualene.

-

Oxidative Modifications of the Scaffold: A series of hydroxylations and other oxidative reactions catalyzed by cytochrome P450 monooxygenases to form the cimigenol aglycone.

-

Introduction of the 7,8-Dehydro Moiety: A critical dehydrogenation step.

-

Tailoring Reactions: Regiospecific glycosylation and acetylation to yield the final product.

The following sections will explore each of these stages in detail, proposing the key enzyme classes involved.

Stage 1: Cyclization of 2,3-Oxidosqualene to the Cycloartenol Scaffold

The biosynthesis of all triterpenoids begins with the cyclization of the linear precursor, 2,3-oxidosqualene.[2] This complex rearrangement is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of cimigenol-type triterpenoids, the characteristic 9,19-cyclopropane ring points to the involvement of a cycloartenol synthase (CAS) .

-

Causality of Experimental Choice: The initial cyclization product, cycloartenol, serves as the foundational scaffold for a vast array of sterols and cycloartane triterpenoids in plants. Therefore, identifying and characterizing the CAS from the source organism (e.g., Actaea racemosa) is the logical first step in elucidating the downstream pathway.

Caption: Formation of the initial cycloartane skeleton.

Stage 2: Formation of the Cimigenol Aglycone via Cytochrome P450-Mediated Oxidations

Following the formation of cycloartenol, the scaffold undergoes a series of oxidative modifications to produce the cimigenol aglycone.[6] These reactions, which include hydroxylations at specific carbon positions (e.g., C-3, C-15, C-16, C-24, C-25), are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) .[7][8][9][10] The precise sequence of these oxidations can vary, but a plausible series of reactions would lead to the formation of cimigenol.

-

Trustworthiness of the Approach: CYP450s are well-established as the primary enzymes responsible for the oxidative diversification of triterpenoid skeletons.[8] Identifying candidate CYP450 genes through transcriptomic analysis of tissues actively producing these compounds and subsequent functional characterization is a standard and reliable method for pathway elucidation.

Caption: Oxidative modifications leading to the cimigenol aglycone.

Stage 3: Dehydrogenation at the C-7 and C-8 Positions

A key feature of the target molecule is the double bond between carbons 7 and 8. This desaturation is likely catalyzed by a desaturase or a specific type of cytochrome P450 capable of catalyzing dehydrogenation reactions. This transformation likely occurs on an intermediate after the initial oxidations.

-

Expertise in Action: While many CYP450s are hydroxylases, some have been shown to catalyze other reactions, including dehydrogenation. Alternatively, a separate desaturase enzyme could be involved. Comparative genomics and co-expression analysis with known triterpenoid biosynthetic genes can help identify candidate enzymes for this step.

Stage 4: Final Tailoring Steps - Glycosylation and Acetylation

The final steps in the biosynthesis involve the attachment of a xylose sugar moiety and an acetyl group at specific positions.

-

Glycosylation: The addition of a β-D-xylopyranoside to the 3-hydroxyl group is catalyzed by a UDP-xylosyltransferase (UXT) , a subclass of UDP-dependent glycosyltransferases (UGTs).[11][12][13] These enzymes utilize UDP-xylose as the sugar donor.[14] The regiospecificity of UGTs is crucial for determining the final structure and activity of the glycoside.[15]

-

Acetylation: The acetylation of the 25-hydroxyl group is carried out by an acetyl-CoA-dependent acetyltransferase .[16][17] These enzymes transfer an acetyl group from acetyl-CoA to a specific hydroxyl group on the substrate.[18]

The precise order of these two final steps is a critical question to be answered experimentally. It is plausible that either glycosylation precedes acetylation or vice versa.

Caption: Proposed biosynthetic pathway of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyranoside.

Experimental Protocols for Pathway Validation

The validation of the proposed biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, heterologous gene expression, in vitro enzyme assays, and analytical chemistry.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes encoding the biosynthetic enzymes from a source plant such as Actaea racemosa.

Methodology:

-

Tissue Selection: Collect tissues known to accumulate the target compound (e.g., rhizomes).

-

RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on the selected tissues.

-

De Novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of expressed genes.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology to known oxidosqualene cyclases, CYP450s, UGTs, and acetyltransferases from other plant species.

-

Co-expression Analysis: Identify genes that are co-expressed with a known triterpenoid biosynthetic gene (e.g., cycloartenol synthase) as high-priority candidates for downstream functional characterization.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in the biosynthetic pathway.

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Express the recombinant proteins in a suitable host system (E. coli for soluble enzymes, yeast for membrane-bound enzymes like CYP450s).

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Substrate Feeding: Incubate the purified enzyme with the putative substrate and any necessary co-factors (e.g., UDP-xylose for UGTs, acetyl-CoA for acetyltransferases, NADPH for CYP450s).

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the formation of the expected product.

-

Quantitative Data Summary Table:

| Enzyme Class | Substrate | Co-factor | Expected Product | Analytical Method |

| Cycloartenol Synthase | 2,3-Oxidosqualene | None | Cycloartenol | GC-MS |

| Cytochrome P450 | Cycloartenol/Intermediates | NADPH, Cytochrome P450 Reductase | Hydroxylated Intermediates | LC-MS/MS |

| Desaturase/CYP450 | Cimigenol | NADPH | 7,8-didehydro-cimigenol | LC-MS/MS |

| UDP-xylosyltransferase | 7,8-didehydro-cimigenol | UDP-xylose | 7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside | LC-MS/MS |

| Acetyltransferase | 7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside | Acetyl-CoA | 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside | LC-MS/MS |

In Vivo Pathway Reconstruction

Objective: To validate the entire biosynthetic pathway in a heterologous host.

Methodology:

-

Host Selection: Choose a suitable chassis organism, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a plant-based system).

-

Gene Co-expression: Co-express all the identified biosynthetic genes in the chosen host.

-

Metabolite Analysis: Analyze the metabolome of the engineered host for the production of the final target compound and any intermediates.

Caption: A comprehensive experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-β-D-xylopyranoside is a complex, multi-enzyme process. While the complete pathway in its native plant hosts remains to be fully elucidated, this guide provides a robust, scientifically-backed putative pathway and a clear experimental roadmap for its validation. The successful identification and characterization of these enzymes will not only deepen our understanding of plant specialized metabolism but also provide the molecular tools necessary for the sustainable biotechnological production of this and other valuable cimigenol-type triterpenoids. Future research should focus on the detailed kinetic characterization of the identified enzymes and the exploration of their substrate promiscuity to potentially generate novel, bioactive derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actaea racemosa - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Cimigenol | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional Characterization and Protein Engineering of a Triterpene 3-/6-/2'-O-Glycosyltransferase Reveal a Conserved Residue Critical for the Regiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Acetyl-CoA - Wikipedia [en.wikipedia.org]

A Technical Guide to Determining the Solubility Profile of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-D-xylopyaranoside

Abstract